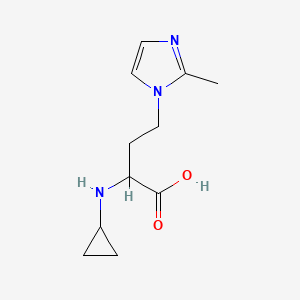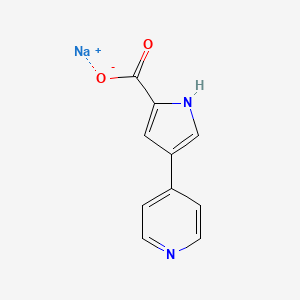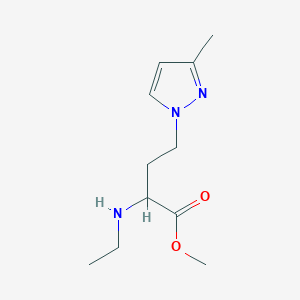![molecular formula C10H14ClN3 B15312716 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride is a compound belonging to the class of organic compounds known as imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
The synthesis of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethan-1-amine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or chloroform and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where halogens like bromine or iodine are introduced.
Common reagents and conditions for these reactions include the use of solvents like methanol, chloroform, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include halogenated derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: The compound is used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride can be compared with other imidazopyridine derivatives such as:
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
These compounds share the imidazopyridine core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8;/h2-4,7H,5-6,11H2,1H3;1H |
InChI Key |
KKQQBTCHAHQDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
